

stability of 2,4-Dinitro-1-(trifluoromethoxy)benzene under various reaction conditions

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Compound of Interest

Compound Name:	2,4-Dinitro-1-(trifluoromethoxy)benzene
Cat. No.:	B1301779

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Technical Support Center: 2,4-Dinitro-1-(trifluoromethoxy)benzene

Welcome to the technical support center for **2,4-Dinitro-1-(trifluoromethoxy)benzene** (CAS 655-07-2). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs) General Properties and Handling

Q1: What is **2,4-Dinitro-1-(trifluoromethoxy)benzene** and what are its primary applications?

A1: **2,4-Dinitro-1-(trifluoromethoxy)benzene** is a highly electron-deficient aromatic compound.[1][2][3] Its primary utility is as an important raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[4][5] It is frequently used in nucleophilic aromatic substitution (SNAr) reactions, where it can act as a source for the trifluoromethoxide anion (OCF_3^-) or undergo displacement of the trifluoromethoxy group by a variety of nucleophiles.[2]

Q2: What are the key physical and safety properties of this compound?

A2: The compound is a clear, light yellow liquid.^[6] It is not miscible with water.^{[4][5][6]} Due to its hazardous nature, including being fatal if swallowed and toxic upon skin contact, appropriate personal protective equipment (PPE) should be used at all times.^[7] Key properties are summarized in the table below.

Q3: What are the recommended storage and handling conditions?

A3: Store in a cool, dry, and well-ventilated place in a tightly sealed container.^{[5][8]} It should be stored away from incompatible materials, especially strong oxidizing agents and strong bases.^{[5][9]} When handling, use protective gloves, clothing, and eye/face protection, and work in a well-ventilated area or under a chemical fume hood.^{[8][9]}

Stability and Reactivity

Q4: How does this compound's structure influence its reactivity?

A4: The aromatic ring is substituted with two strongly electron-withdrawing nitro groups (-NO₂) and an electron-withdrawing trifluoromethoxy group (-OCF₃). This makes the benzene ring highly electron-poor and thus susceptible to attack by nucleophiles. This reactivity is central to its use in nucleophilic aromatic substitution (SNAr) reactions.^{[1][3][10]} The nitro groups also stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, which facilitates the reaction.^{[1][11]}

Q5: Is the compound stable under basic conditions?

A5: No, the compound is reactive and potentially unstable under basic conditions. Aromatic nitro compounds can react vigorously or even explosively with strong bases like sodium hydroxide.^[12] It is susceptible to alkaline hydrolysis, where a nucleophile like a hydroxide ion can displace the trifluoromethoxy group to form 2,4-dinitrophenol.^{[13][14][15]} This reaction proceeds via the SNAr mechanism.

Q6: What is the expected stability under acidic conditions?

A6: While specific data on its stability in acid is limited, SNAr reactions are generally not promoted by acidic conditions. The compound is expected to be relatively more stable in acidic

media compared to basic media, provided no other reactive species are present. However, strong mineral acids are listed as incompatible with related chlorodinitrobenzene compounds.

[\[16\]](#)

Q7: What is the thermal stability of **2,4-Dinitro-1-(trifluoromethoxy)benzene**?

A7: While a specific decomposition temperature is not readily available, thermal decomposition can lead to the release of hazardous and irritating gases, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[\[8\]](#) Related compounds like 2,4-dinitroanisole (DNAN) begin to decompose around 180 °C (453 K).[\[17\]](#) As a general precaution, avoid excessive heating.

Q8: Is the compound sensitive to light?

A8: There is no specific data indicating inherent photolytic instability. However, for any new drug substance or intermediate, it is best practice to evaluate its photosensitivity. If degradation is suspected upon exposure to light, a formal photostability study according to established guidelines (such as ICH Q1B) is recommended.[\[18\]](#)[\[19\]](#)

Data Presentation

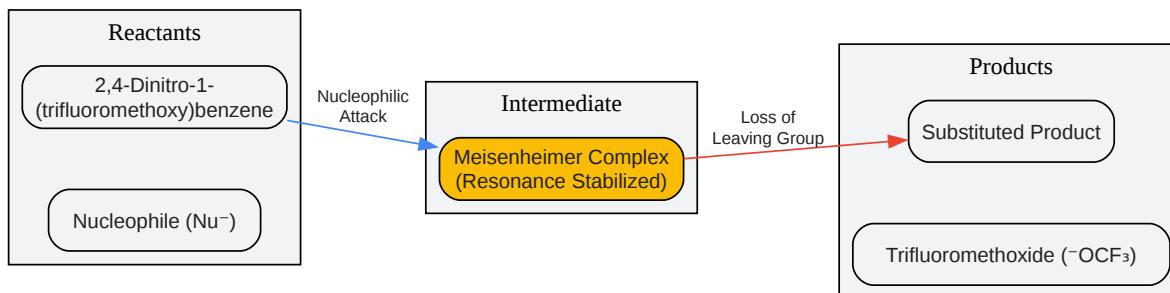
Table 1: Physical and Safety Properties of **2,4-Dinitro-1-(trifluoromethoxy)benzene**

Property	Value	Reference(s)
CAS Number	655-07-2	[4]
Molecular Formula	C ₇ H ₃ F ₃ N ₂ O ₅	[5][20]
Molecular Weight	252.11 g/mol	[5]
Appearance	Clear, light yellow liquid	[6]
Boiling Point	273-274 °C	[4]
Density	1.623 g/mL at 25 °C	[4]
Water Solubility	Not miscible or difficult to mix	[4][5][6]
Key Hazards	Acute toxicity (oral, dermal), Skin corrosion/burns	[7][8]
Incompatibilities	Strong oxidizing agents, Strong bases, Reducing agents	[5][9][12]

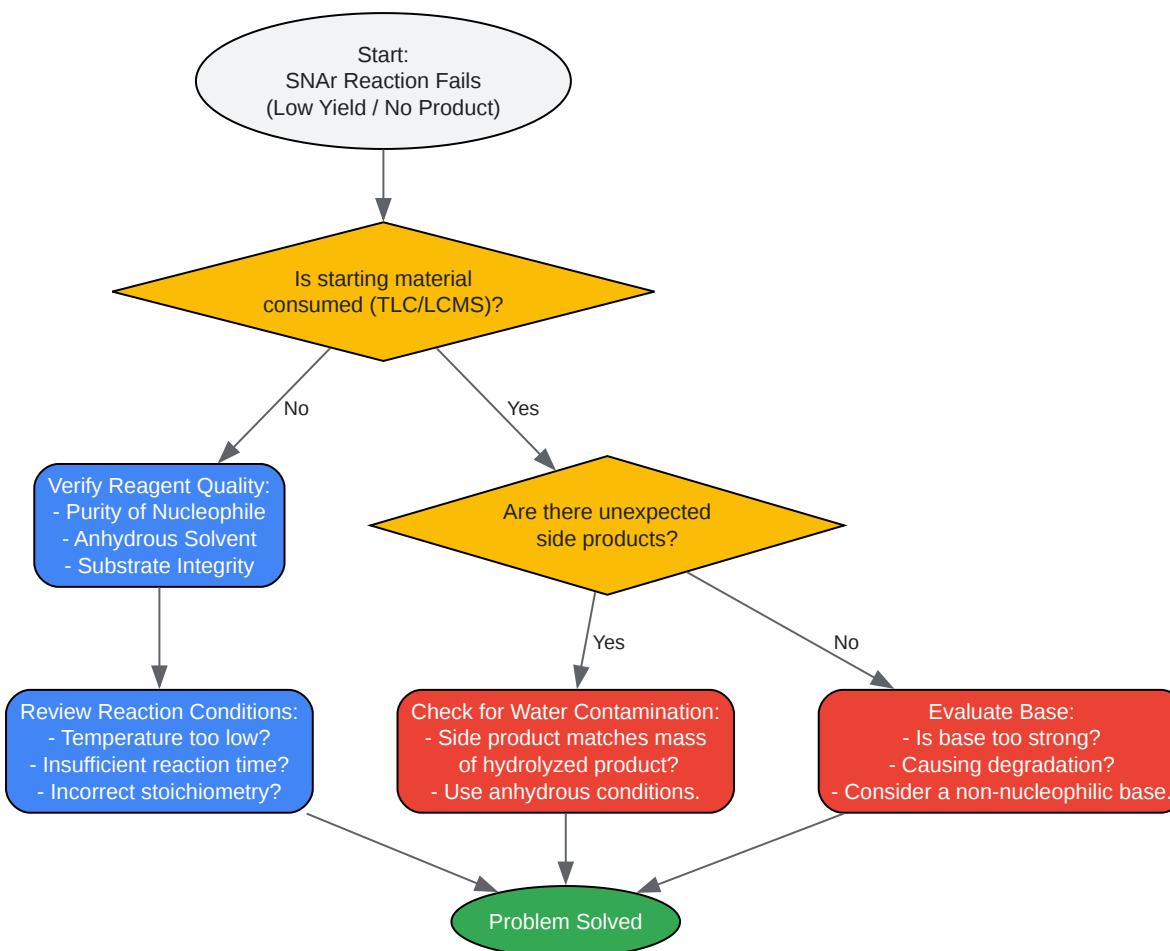
Table 2: Summary of Stability Under Various Conditions

Condition	Stability/Reactivity	Notes	Reference(s)
Basic (e.g., NaOH)	Unstable/Reactive	Susceptible to nucleophilic aromatic substitution (hydrolysis). Can react vigorously.	[12][13][15]
Acidic (e.g., HCl)	Generally Stable	SNAr reactions are not typically promoted by acid. Caution with strong mineral acids.	[16]
Thermal	Stable to ~180 °C	Decomposition at higher temperatures releases toxic gases (NOx, HF, CO).	[8][17]
Photolytic	Data Not Available	Testing is recommended if photosensitivity is a concern.	[18][19]
Oxidizing Agents	Incompatible	Should not be mixed with strong oxidizing agents.	[5][9]
Reducing Agents	Incompatible	May undergo vigorous or explosive reactions.	[12]

Visualizations

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Caption: The SNAr mechanism for **2,4-Dinitro-1-(trifluoromethoxy)benzene**.

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Caption: Troubleshooting workflow for a failed SNAr experiment.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for reacting **2,4-Dinitro-1-(trifluoromethoxy)benzene** with a generic amine nucleophile. Conditions should be optimized for specific substrates.

Materials:

- **2,4-Dinitro-1-(trifluoromethoxy)benzene**
- Amine nucleophile (e.g., aniline, benzylamine)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
- Non-nucleophilic base (e.g., K_2CO_3 , DIPEA), if the nucleophile is an amine salt
- Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
- Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (N_2 or Ar), add the amine nucleophile (1.2 equivalents).
- If the nucleophile is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base (2.5 equivalents).
- Add anhydrous solvent (e.g., DMF) to dissolve the reagents.
- While stirring, add **2,4-Dinitro-1-(trifluoromethoxy)benzene** (1.0 equivalent) to the solution at room temperature.

- Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress using TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired substituted product.

Safety Precautions:

- Perform the reaction in a well-ventilated fume hood.
- Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
- **2,4-Dinitro-1-(trifluoromethoxy)benzene** is highly toxic; avoid inhalation and skin contact.
[\[7\]](#)[\[8\]](#)

Protocol 2: Evaluation of Photostability (Forced Degradation Study)

This protocol is based on ICH Q1B guidelines and is intended to evaluate the overall photosensitivity of the compound.[\[18\]](#)[\[19\]](#)

Materials:

- **2,4-Dinitro-1-(trifluoromethoxy)benzene**
- Chemically inert, transparent container (e.g., quartz cuvette or ampoule)
- Control container completely protected from light (e.g., wrapped in aluminum foil)

- Solvent (e.g., acetonitrile or methanol)
- Calibrated photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., xenon or metal halide lamp).[19]
- HPLC or other suitable analytical instrument for quantification.

Procedure:

- Prepare a solution of **2,4-Dinitro-1-(trifluoromethoxy)benzene** in a suitable solvent at a known concentration.
- Place the solution into two separate containers: one transparent (sample) and one wrapped in foil (dark control).
- Place both the sample and the dark control in the photostability chamber.
- Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
- At appropriate time intervals, withdraw aliquots from both the exposed sample and the dark control.
- Analyze the aliquots by a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of the parent compound and detect any degradation products.
- Compare the results from the exposed sample to the dark control. Significant degradation in the exposed sample, but not in the control, indicates photolytic instability.

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